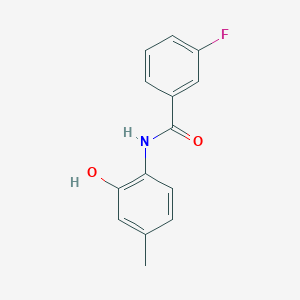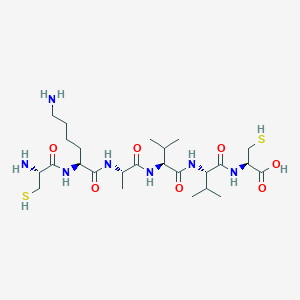
L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine is a peptide compound composed of six amino acids: L-cysteine, L-lysine, L-alanine, and L-valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino group of the incoming amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed using TFA (trifluoroacetic acid), exposing the amino group for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as HPLC (high-performance liquid chromatography) are used to isolate the desired peptide from impurities.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in L-cysteine residues can be oxidized to form disulfide bonds, leading to the formation of cystine.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amide or ester bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous solutions.
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
Scientific Research Applications
L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and disulfide bond formation.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form stable disulfide bonds.
Industrial: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine involves its ability to form disulfide bonds through the oxidation of thiol groups in L-cysteine residues. These disulfide bonds play a crucial role in stabilizing the three-dimensional structure of proteins and peptides. Additionally, the peptide can interact with various molecular targets, including enzymes and receptors, through its amino acid side chains.
Comparison with Similar Compounds
Similar Compounds
L-Cysteinyl-L-alanyl-L-valyl-L-valyl-L-cysteine: Lacks the lysine residue, which may affect its solubility and interaction with other molecules.
L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-cysteine: Missing one valine residue, potentially altering its structural stability and reactivity.
Uniqueness
L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties
Properties
CAS No. |
651706-35-3 |
|---|---|
Molecular Formula |
C25H47N7O7S2 |
Molecular Weight |
621.8 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C25H47N7O7S2/c1-12(2)18(23(36)30-17(11-41)25(38)39)32-24(37)19(13(3)4)31-20(33)14(5)28-22(35)16(8-6-7-9-26)29-21(34)15(27)10-40/h12-19,40-41H,6-11,26-27H2,1-5H3,(H,28,35)(H,29,34)(H,30,36)(H,31,33)(H,32,37)(H,38,39)/t14-,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
UCVARWVDZKYKKX-DYKIIFRCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde](/img/structure/B12534404.png)
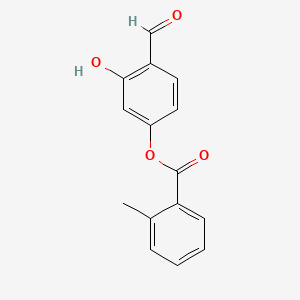
![5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12534418.png)
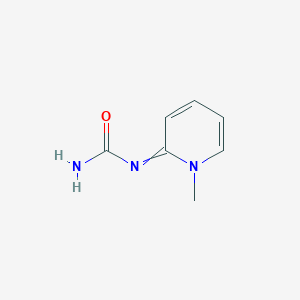
![Methyl 2-[(3-methoxyphenyl)methoxy]benzoate](/img/structure/B12534432.png)
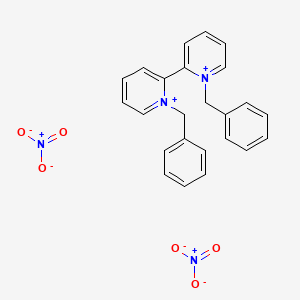
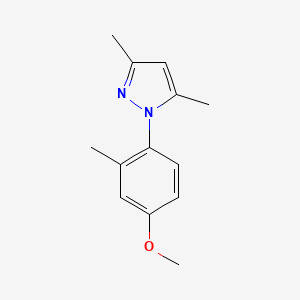
![5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane](/img/structure/B12534453.png)
![Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine](/img/structure/B12534465.png)


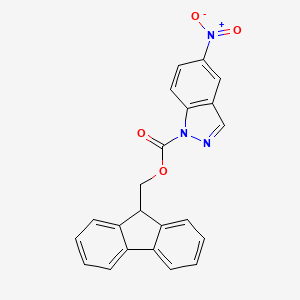
![Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate](/img/structure/B12534490.png)
